2-{[(2-chloro-4-fluorobenzyl)sulfanyl]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide
Overview
Description
2-{[(2-chloro-4-fluorobenzyl)sulfanyl]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide is a novel organic compound belonging to the class of thiocarbohydrazides. These compounds are characterized by the presence of a -C(=S)NHNHC(=S)- functional group and are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chloro-4-fluorobenzyl)sulfanyl]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide typically involves the following steps:
Formation of the intermediate: The starting material, 2-chloro-4-fluorobenzyl chloride, is reacted with sodium sulfide to form 2-chloro-4-fluorobenzyl sulfide.
Acetylation: The intermediate is then acetylated using acetic anhydride to form 2-{[(2-chloro-4-fluorobenzyl)sulfanyl]acetyl} chloride.
Hydrazinecarbothioamide formation: The acetylated intermediate is reacted with N-(1-phenylethyl)hydrazinecarbothioamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chloro-4-fluorobenzyl)sulfanyl]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide undergoes several types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(2-chloro-4-fluorobenzyl)sulfanyl]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-{[(2-chloro-4-fluorobenzyl)sulfanyl]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.
Pathways: The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2-ethylphenyl)hydrazinecarbothioamide
- 2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(4-ethoxyphenyl)hydrazinecarbothioamide
Uniqueness
2-{[(2-chloro-4-fluorobenzyl)sulfanyl]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1-[[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]acetyl]amino]-3-(1-phenylethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3OS2/c1-12(13-5-3-2-4-6-13)21-18(25)23-22-17(24)11-26-10-14-7-8-15(20)9-16(14)19/h2-9,12H,10-11H2,1H3,(H,22,24)(H2,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMXNCURIFVYCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NNC(=O)CSCC2=C(C=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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